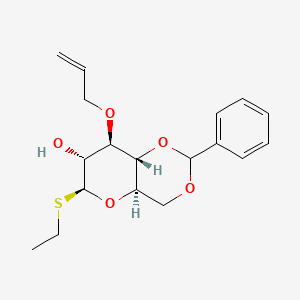
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound that belongs to the class of thioglycosides These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucose, followed by the introduction of the thiol group. The benzylidene group is then introduced through a reaction with benzaldehyde dimethylacetal in the presence of an acid catalyst like p-toluenesulfonic acid. The allyl group is added via an allylation reaction using allyl bromide .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new thioglycosides.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: New thioglycoside derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its potential role in glycosylation processes and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene and allyl groups may also contribute to its binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- Ethyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Ethyl 3-O-allyl-4-O-benzyl-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Comparison: Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific synthetic and research purposes .
Propiedades
Fórmula molecular |
C18H24O5S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C18H24O5S/c1-3-10-20-16-14(19)18(24-4-2)22-13-11-21-17(23-15(13)16)12-8-6-5-7-9-12/h3,5-9,13-19H,1,4,10-11H2,2H3/t13-,14-,15-,16-,17?,18+/m1/s1 |
Clave InChI |
RKVNNRUITIJCSA-LPETVPRMSA-N |
SMILES isomérico |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
SMILES canónico |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


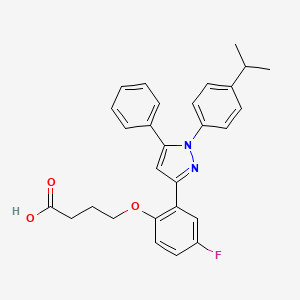
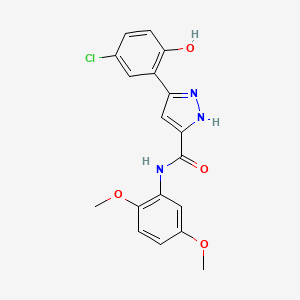
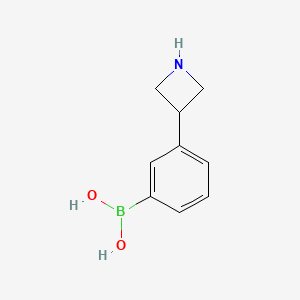
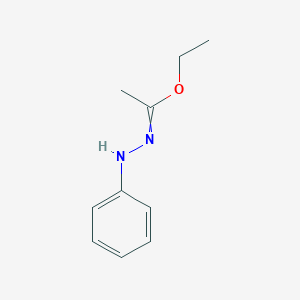
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)

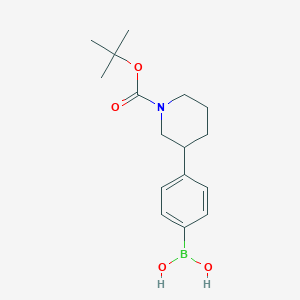
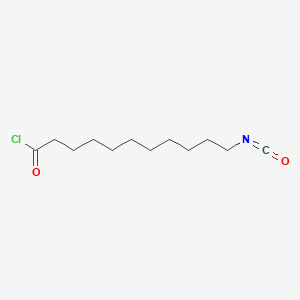
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)



![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
